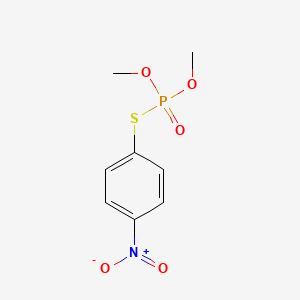
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom The ethoxy group at the third position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine typically involves the reaction of ethyl 2-nitroso-acrylate with enol ethers. This reaction proceeds through a hetero-Diels–Alder reaction, forming the oxazine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reduction of the oxazine ring can yield oxazinanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium cyanoborohydride (NaCNBH3) is often employed for the reduction of the oxazine ring.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxazine N-oxides.
Reduction: Oxazinanes.
Substitution: Substituted oxazines with different functional groups.
Scientific Research Applications
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biological molecules. The ethoxy group plays a crucial role in stabilizing these intermediates and facilitating their interactions .
Comparison with Similar Compounds
3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides: These compounds are similar in structure but contain a halogen atom instead of an ethoxy group.
5,6-Dihydro-4H-1,2-oxazine-3-carboxylates: These compounds have a carboxylate group at the third position.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound has multiple methyl groups and a different substitution pattern.
Uniqueness: 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89224-40-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-ethoxy-5,6-dihydro-4H-oxazine |
InChI |
InChI=1S/C6H11NO2/c1-2-8-6-4-3-5-9-7-6/h2-5H2,1H3 |
InChI Key |
NFOGNHFOBRHZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


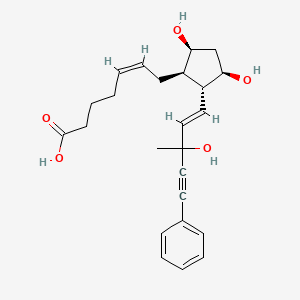
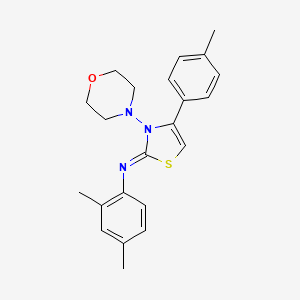
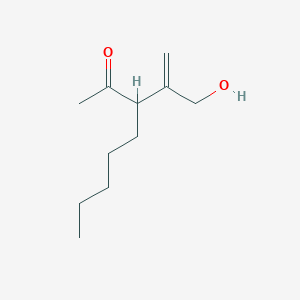



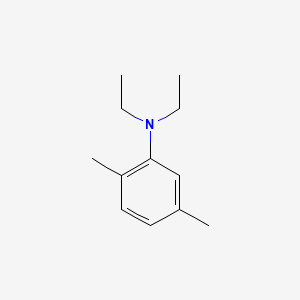
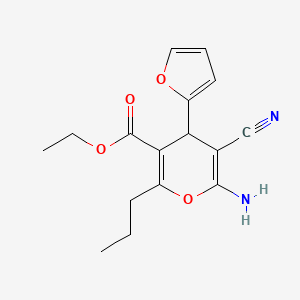
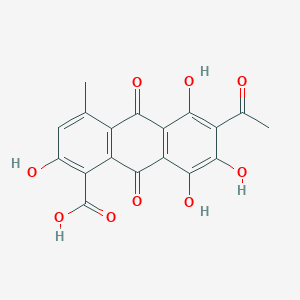
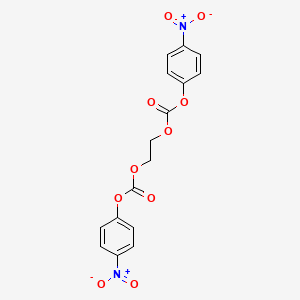
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
